molecular formula C9H11NO B3049400 3-Phenyloxazolidine CAS No. 20503-92-8

3-Phenyloxazolidine

Cat. No.: B3049400
CAS No.: 20503-92-8
M. Wt: 149.19 g/mol
InChI Key: ITSRLVMSQHOSEC-UHFFFAOYSA-N
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Description

3-Phenyloxazolidine is a heterocyclic organic compound with the molecular formula C9H11NO It is characterized by a five-membered ring structure containing one nitrogen and one oxygen atom, with a phenyl group attached to the third carbon atom

Preparation Methods

3-Phenyloxazolidine can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions. For example, the reaction of phenylglycinol with formaldehyde in the presence of an acid catalyst can yield this compound . Industrial production methods may involve multicomponent reactions, such as the Mannich reaction, which allows for the efficient synthesis of functionalized oxazolidines .

Chemical Reactions Analysis

3-Phenyloxazolidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Phenyloxazolidine and its derivatives often involves the inhibition of protein synthesis. For example, oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex . This unique mechanism makes them effective against a wide range of Gram-positive pathogens.

Comparison with Similar Compounds

3-Phenyloxazolidine can be compared with other oxazolidine derivatives, such as:

Properties

IUPAC Name

3-phenyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSRLVMSQHOSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334141
Record name 3-Phenyloxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20503-92-8
Record name 3-Phenyloxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3POX A 500 mL 3-neck flask was equipped with a magnetic stirrer, a reflux condenser, an addition funnel, and a heating mantle with power supply. The flask was charged with 137.17 g (1.0 mole) of N-phenylethanolamine (NPEA) and 25 g of methanol. The addition funnel was charged with 55.20 g of Formcel® (1.01 moles of formaldehyde). The NPEA solution was stirred at room temperature under a blanket of nitrogen, and the Formcel® was added over a period of 1.25 hours. After completing the addition, the reaction mixture was stirred at room temperature overnight. The bulk of the solvent was removed from the reaction mixture by rotary evaporation. Toluene was added to remove water as an azeotrope. The yield of 3POX was 144.54 g (97%) as a clear, amber oil. Product structure was confirmed by NMR and GC/MS analyses.
Quantity
137.17 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
solvent
Reaction Step One
Quantity
1.01 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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